4-Chloro-1,2,5-thiadiazol-3-ol
Overview
Description
4-Chloro-1,2,5-thiadiazol-3-ol is a heterocyclic compound containing chlorine, nitrogen, sulfur, and oxygen atoms. It is known for its unique chemical structure and properties, making it a valuable compound in various scientific and industrial applications. The molecular formula of this compound is C2H2ClN3S, and it has a molecular weight of 135.58 g/mol .
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
1,3,4-thiadiazole has been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that 4-Chloro-1,2,5-thiadiazol-3-ol may have a similar mechanism.
Biochemical Pathways
It’s known that thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that this compound may also interact with DNA and affect its replication.
Pharmacokinetics
The compound’s molecular weight is 13656 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It’s known that thiadiazole derivatives have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that this compound may have similar effects.
Action Environment
It’s known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. One common method involves the base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine, followed by the reaction with a C=S group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,2,5-thiadiazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiadiazole derivatives .
Scientific Research Applications
4-Chloro-1,2,5-thiadiazol-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: This compound shares the thiadiazole ring structure but has a morpholine group attached, giving it different chemical properties and applications.
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Another similar compound with a pyridine ring, used in different research contexts.
Uniqueness
4-Chloro-1,2,5-thiadiazol-3-ol is unique due to its specific combination of chlorine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
4-chloro-1,2,5-thiadiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2OS/c3-1-2(6)5-7-4-1/h(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBZGQBBRQJXCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NSN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435926 | |
Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88905-76-4, 5728-15-4 | |
Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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